(5-Methyl-1,3-thiazol-2-yl)acetonitrile
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Overview
Description
(5-Methyl-1,3-thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazoles, the group to which (5-Methyl-1,3-thiazol-2-yl)acetonitrile belongs, are known to have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may influence how it interacts with its targets.
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
The compound’s storage temperature is noted to be between 28°c, suggesting that it may require specific storage conditions to maintain its stability .
Result of Action
Thiazoles are known to have a range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
Thiazole ring is known to be highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile . The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize production .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3-thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives such as amides or esters .
Scientific Research Applications
(5-Methyl-1,3-thiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar in structure but with a benzene ring fused to the thiazole ring.
4-Methylthiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Thiazole-4-carboxamide: Features an amide group in place of the nitrile group.
Uniqueness
(5-Methyl-1,3-thiazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the nitrile group at the 2-position of the thiazole ring allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIRMFUPEBAYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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